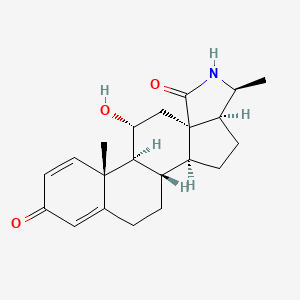
Pubamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pubamide is a natural product found in Holarrhena pubescens with data available.
科学的研究の応用
Medicinal Applications
1.1 Antimicrobial Activity
Pubamide exhibits significant antimicrobial properties, making it a candidate for treating infections. Studies have shown that extracts containing this compound can inhibit the growth of various pathogenic bacteria and fungi. In vitro assays demonstrated that this compound has a minimum inhibitory concentration (MIC) effective against strains such as Escherichia coli and Staphylococcus aureus, indicating its potential use in developing antimicrobial agents .
1.2 Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of this compound, particularly in models of colitis. In animal studies, administration of this compound resulted in reduced levels of pro-inflammatory cytokines and markers such as malondialdehyde, suggesting its efficacy in managing inflammatory conditions . The compound is believed to modulate immune responses, which could be beneficial in treating chronic inflammatory diseases.
1.3 Gastroprotective Effects
this compound has been studied for its gastroprotective properties. In experimental models, it has shown the ability to reduce gastric lesions induced by ethanol and non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism appears to involve the enhancement of mucosal defense mechanisms and reduction of oxidative stress .
Neuropharmacological Applications
2.1 Acetylcholinesterase Inhibition
this compound has been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial in the context of neurodegenerative diseases like Alzheimer's disease. Preliminary studies indicate that this compound can inhibit acetylcholinesterase activity, thereby enhancing cholinergic transmission and potentially improving cognitive functions .
2.2 Neuroprotective Effects
In addition to its role as an acetylcholinesterase inhibitor, this compound has demonstrated neuroprotective effects in preclinical models. It appears to mitigate neuronal damage induced by oxidative stress and excitotoxicity, suggesting its potential utility in neuroprotection .
Antidiabetic Potential
Emerging research indicates that this compound may possess antidiabetic properties. Studies involving animal models have shown that it can lower blood glucose levels and improve insulin sensitivity. The underlying mechanisms may involve modulation of glucose metabolism and enhancement of pancreatic function .
Case Studies and Clinical Research
Several clinical studies have explored the efficacy of formulations containing this compound:
- Study on Chronic Ulcerative Colitis : A randomized controlled trial compared a monoherbal formulation containing this compound with Mesalamine in patients with chronic ulcerative colitis. Results indicated that the herbal formulation was more effective in reducing symptoms and had fewer side effects compared to Mesalamine alone .
- Gastroprotective Study : Another study assessed the gastroprotective effects of this compound in patients with gastritis. Participants receiving this compound exhibited significant improvement in gastric mucosal integrity compared to those receiving placebo .
Summary Table of Applications
| Application | Mechanism/Effect | Evidence Level |
|---|---|---|
| Antimicrobial Activity | Inhibits growth of bacteria and fungi | Moderate |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | High |
| Gastroprotective | Enhances mucosal defense, reduces oxidative stress | Moderate |
| Acetylcholinesterase Inhibition | Enhances cholinergic transmission | Moderate |
| Neuroprotective | Mitigates oxidative stress-induced neuronal damage | Moderate |
| Antidiabetic | Lowers blood glucose levels | Emerging |
特性
分子式 |
C21H27NO3 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
(1S,2S,5S,6S,9R,11R,12S,13R)-11-hydroxy-6,13-dimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-14,17-diene-8,16-dione |
InChI |
InChI=1S/C21H27NO3/c1-11-15-5-6-16-14-4-3-12-9-13(23)7-8-20(12,2)18(14)17(24)10-21(15,16)19(25)22-11/h7-9,11,14-18,24H,3-6,10H2,1-2H3,(H,22,25)/t11-,14-,15+,16-,17+,18+,20-,21-/m0/s1 |
InChIキー |
ZFDFFZSCUSDQEX-MNDZJSSJSA-N |
異性体SMILES |
C[C@H]1[C@H]2CC[C@@H]3[C@@]2(C[C@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C(=O)N1 |
正規SMILES |
CC1C2CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C(=O)N1 |
同義語 |
3,18-dioxo-11 alpha-hydroxycona-1,4-diene pubamide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















